molecular formula C4H3F2NO2 B2375247 3-(Difluoromethyl)-4,5-dihydro-1,2-oxazol-5-one CAS No. 1592626-58-8

3-(Difluoromethyl)-4,5-dihydro-1,2-oxazol-5-one

Cat. No.: B2375247
CAS No.: 1592626-58-8
M. Wt: 135.07
InChI Key: PUGOHTYVWTWGQH-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-4,5-dihydro-1,2-oxazol-5-one is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a difluoromethyl group attached to an oxazolone ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-4,5-dihydro-1,2-oxazol-5-one typically involves the introduction of the difluoromethyl group into the oxazolone ring. One common method is the reaction of difluoromethylated precursors with oxazolone intermediates under controlled conditions. For example, the difluoromethylation of heterocycles can be achieved via radical processes, which are facilitated by photoredox catalysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation reactions using efficient and scalable methods. The use of non-precious metal catalysts, such as iron or copper, can be employed to achieve high yields and selectivity in the difluoromethylation process .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-4,5-dihydro-1,2-oxazol-5-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions can convert the oxazolone ring into other functional groups.

    Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated oxazolone derivatives, while substitution reactions can produce a variety of functionalized oxazolones .

Scientific Research Applications

3-(Difluoromethyl)-4,5-dihydro-1,2-oxazol-5-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-one
  • 3-(Chloromethyl)-4,5-dihydro-1,2-oxazol-5-one
  • 3-(Bromomethyl)-4,5-dihydro-1,2-oxazol-5-one

Uniqueness

3-(Difluoromethyl)-4,5-dihydro-1,2-oxazol-5-one is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-(difluoromethyl)-4H-1,2-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F2NO2/c5-4(6)2-1-3(8)9-7-2/h4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGOHTYVWTWGQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NOC1=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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